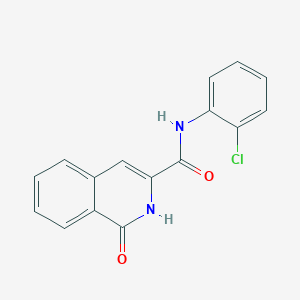
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CCI-779, is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of mTOR inhibitors, which are known to have anti-tumor properties.
Mécanisme D'action
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the mTOR pathway by binding to the intracellular protein FKBP12, which then binds to mTOR and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and proliferation. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to induce autophagy, a process by which cells degrade and recycle their own components, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have immunosuppressive effects, which may contribute to its anti-tumor properties. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for the mTOR pathway. This allows for precise targeting of this pathway and reduces the risk of off-target effects. However, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has a relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination with other anti-tumor agents, such as chemotherapy or immunotherapy. Finally, there is a need for further research on the neuroprotective effects of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with isobutyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer treatment. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-3-4-8-13(12)18-16(21)14-9-10-5-1-2-6-11(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXGOVRQLMABNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

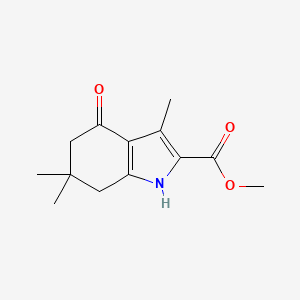
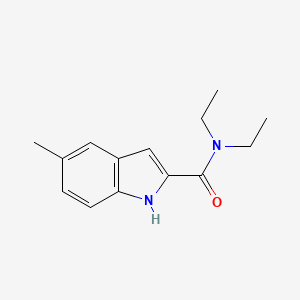
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
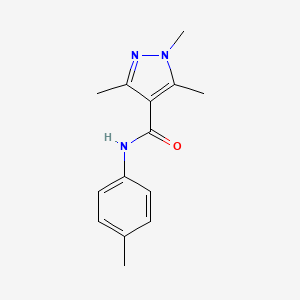
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)


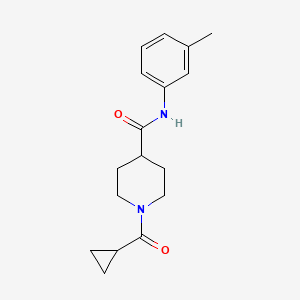
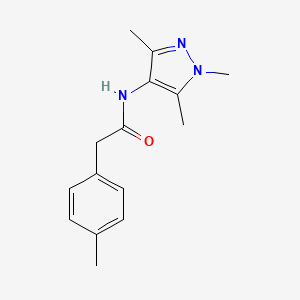
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)